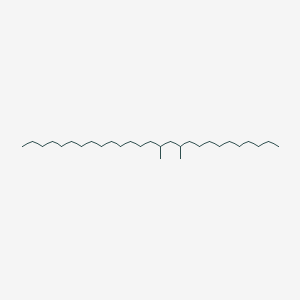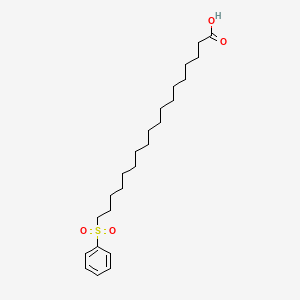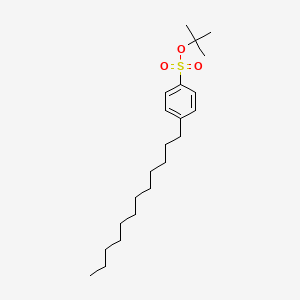
9,12-Dihydroxyoctadecanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,12-Dihydroxyoctadecanal is an organic compound with the molecular formula C18H36O3. It is a derivative of octadecanal, featuring hydroxyl groups at the 9th and 12th carbon positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 9,12-Dihydroxyoctadecanal can be synthesized through the oxidation of 9,12-dihydroxyoctadecanoic acid. The process typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of unsaturated fatty acids followed by selective oxidation. The use of biocatalysts and green chemistry approaches is also being explored to enhance the efficiency and sustainability of the production process .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Acid chlorides, anhydrides.
Major Products:
Oxidation: 9,12-Dihydroxyoctadecanoic acid.
Reduction: 9,12-Dihydroxyoctadecanol.
Substitution: Various esters and ethers
Wissenschaftliche Forschungsanwendungen
9,12-Dihydroxyoctadecanal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 9,12-dihydroxyoctadecanal involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence gene expression, and affect cellular signaling processes. The hydroxyl groups play a crucial role in its reactivity and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
9,12-Dihydroxyoctadecanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
9,10-Dihydroxyoctadecanoic acid: Hydroxyl groups at different positions.
12-Hydroxyoctadecanoic acid: Single hydroxyl group at the 12th position
Uniqueness: 9,12-Dihydroxyoctadecanal is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual hydroxyl groups at specific positions also differentiate it from other similar compounds, making it a valuable compound for targeted research and industrial applications .
Eigenschaften
CAS-Nummer |
141363-59-9 |
|---|---|
Molekularformel |
C18H36O3 |
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
9,12-dihydroxyoctadecanal |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-9-12-17(20)14-15-18(21)13-10-7-5-6-8-11-16-19/h16-18,20-21H,2-15H2,1H3 |
InChI-Schlüssel |
NHBWUOCADFKXTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCC(CCCCCCCC=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


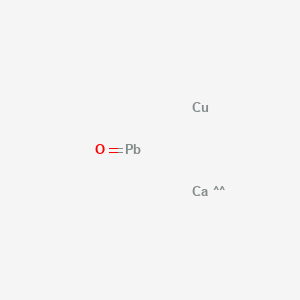
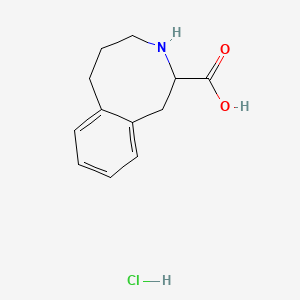

![2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol](/img/structure/B14263849.png)
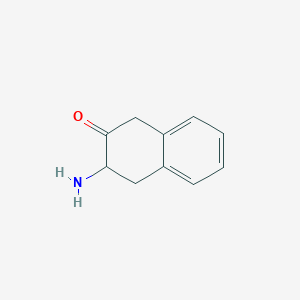
![N-[4-[(4-acetamidophenyl)sulfonylsulfamoyl]phenyl]acetamide](/img/structure/B14263855.png)
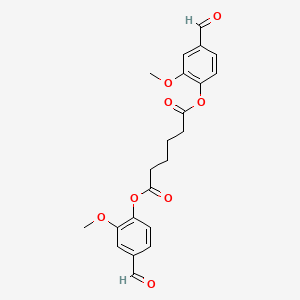

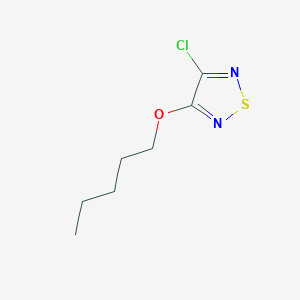
![3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B14263889.png)
